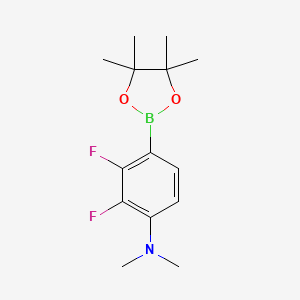
3-Isothiocyanato-2-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isothiocyanato-2-methylpyridine is an organic compound characterized by the presence of an isothiocyanate group attached to a methyl-substituted pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isothiocyanato-2-methylpyridine typically involves the reaction of 3-amino-2-methylpyridine with thiophosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the isothiocyanate group. The general reaction scheme is as follows:
3-Amino-2-methylpyridine+Thiophosgene→this compound+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 3-Isothiocyanato-2-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can be targeted by nucleophiles, leading to the formation of thiourea derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines and alcohols. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products:
Thiourea Derivatives: Formed through nucleophilic attack on the isothiocyanate group.
Oxidized Products: Depending on the oxidizing agent used, various oxidized forms of the compound can be obtained.
Aplicaciones Científicas De Investigación
3-Isothiocyanato-2-methylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to react with nucleophilic sites in biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-Isothiocyanato-2-methylpyridine exerts its effects involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function. The molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 3-Isothiocyanato-2-chloropyridine
- 3-Isothiocyanato-2-iodopyridine
- 3-Isothiocyanato-2-bromopyridine
Comparison: Compared to its halogenated analogs, 3-Isothiocyanato-2-methylpyridine is unique due to the presence of the methyl group, which can influence its reactivity and interaction with other molecules. The methyl group can also affect the compound’s physical properties, such as solubility and boiling point.
Propiedades
Fórmula molecular |
C7H6N2S |
|---|---|
Peso molecular |
150.20 g/mol |
Nombre IUPAC |
3-isothiocyanato-2-methylpyridine |
InChI |
InChI=1S/C7H6N2S/c1-6-7(9-5-10)3-2-4-8-6/h2-4H,1H3 |
Clave InChI |
ZGQOIMIMFUEGQT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=N1)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-Methyl-1H,1'H-[2,2'-biimidazole]-4-carbaldehyde](/img/structure/B15333118.png)
![7,8-Dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B15333127.png)

![8-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15333138.png)







![2-[2-(2-Chloroethoxy)ethoxymethyl]oxirane](/img/structure/B15333178.png)


